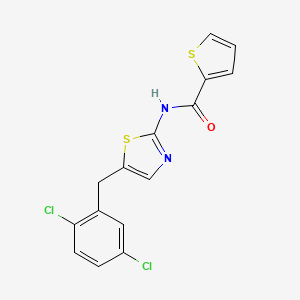

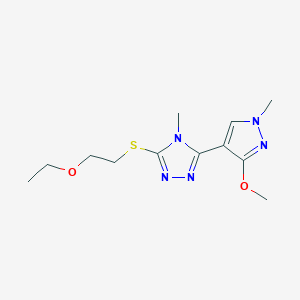

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide" is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The dichlorobenzyl group attached to the thiazole ring in this compound suggests that it may have interesting chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiophene derivatives typically involves cyclization reactions and the formation of amide bonds. For example, the synthesis of related compounds has been reported where a benzo[b]thiophene carboxamide is synthesized from a carboxyl chloride precursor and an amine in the presence of triethylamine . Similarly, other thiophene derivatives have been synthesized by reacting a benzo[b]thiophene carboxamide with various organic reagents . These methods often involve the use of spectroscopic techniques such as IR, 1H NMR, and MS for structural confirmation.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be determined using X-ray crystallography, as seen in the structural studies of related compounds . These studies reveal the crystalline form of the compounds, including their space group, cell parameters, and the presence of intra- and intermolecular hydrogen bonds, which can influence the stability and reactivity of the molecules.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including further functionalization of the thiophene ring or the amide moiety. For instance, N-arylthiophene-2-carboxamide derivatives have been used as precursors for the synthesis of thiazole-thiophene hybrids and thienopyridine derivatives . The reactivity of these compounds can be influenced by the substituents on the thiophene ring and the nature of the amide bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen substituents, like the dichlorobenzyl group, can significantly affect these properties. Spectroscopic data, including IR and NMR spectra, are essential for understanding the electronic environment of the atoms within the molecule and can provide insights into the compound's reactivity .

科学的研究の応用

Thiophene Derivatives and Their Applications

Biological Activities and Chemical Properties

- Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Some thiophene compounds are utilized in the pharmaceutical industry as active ingredients in drugs such as Cefoxitin, Cephalothin, Cephaloridine, Temocillin, and Raltitrexed. Their applications extend beyond medicinal chemistry into organic materials due to their electronic properties, showcasing their versatility as chemical intermediates in the synthesis of agrochemicals, flavors, and dyes (Xuan, 2020).

Synthesis and Modification

- The synthesis of thiophene derivatives has attracted significant attention due to their broad range of applications. Traditional synthetic methods like the Gewald and Fiesselmann methods have been modified and improved, while novel approaches have been developed, reflecting the ongoing interest in these compounds as valuable intermediates in organic synthesis (Xuan, 2020).

Antitumor and Antimicrobial Properties

- Research on thiophene and benzothiazole derivatives has highlighted their potential as antitumor and antimicrobial agents. These compounds exhibit significant biological activities, which have been the subject of patent filings and scientific investigations aimed at developing new therapeutic agents (Leoni et al., 2014).

AMPK Activation and Independent Effects

- While not directly linked to thiophene derivatives, the use of compounds like AICAr highlights the importance of understanding both dependent and independent effects in drug design. This underscores the complexity of drug action mechanisms, which could be relevant when considering the potential uses of new chemical entities (Visnjic et al., 2021).

特性

IUPAC Name |

N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS2/c16-10-3-4-12(17)9(6-10)7-11-8-18-15(22-11)19-14(20)13-2-1-5-21-13/h1-6,8H,7H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIDSHRUWQYQQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2514943.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2514944.png)

![2-[1-(3-acetylanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2514952.png)

![4-chloro-N-[5-oxo-2,4-bis(trifluoromethyl)-1,6-naphthyridin-6-yl]benzamide](/img/structure/B2514954.png)

![2-(4-fluorophenoxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2514956.png)

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2514958.png)

![2,3-dimethylthieno[3',2':5,6]pyrimido[2,1-a]isoindol-4(10H)-one](/img/structure/B2514959.png)

![2-(3,4-Dichlorophenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2514962.png)